SuO-Val-Cit-PAB-MMAE is an innovative compound utilized in the development of antibody-drug conjugates (ADCs). This compound integrates a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a cleavable linker, SuO-Val-Cit-PAB, designed for targeted cancer therapy. The strategic design of this compound allows for selective delivery of the cytotoxic agent to cancer cells while minimizing systemic toxicity.
SuO-Val-Cit-PAB-MMAE is classified as a linker-drug conjugate within the broader category of ADCs. It is synthesized from the peptide linker SuO-Val-Cit-PAB and MMAE, which is known for its ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound is primarily sourced from research laboratories and companies specializing in biopharmaceuticals.
The synthesis of SuO-Val-Cit-PAB-MMAE typically employs solid-phase peptide synthesis (SPPS) techniques combined with specific coupling reactions. The process begins with the attachment of the SuO-Val-Cit-PAB linker to MMAE through a series of chemical reactions involving coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) and organic bases like diisopropylethylamine (DIEA) in anhydrous solvents like dimethylformamide (DMF) .
The general steps involved in its synthesis include:
The molecular structure of SuO-Val-Cit-PAB-MMAE includes:
The empirical formula for SuO-Val-Cit-PAB-MMAE is C₆₅H₁₄₁N₁₂O₁₄S, with a molecular weight of approximately 1264.51 g/mol .
The chemical reactions involved in the synthesis of SuO-Val-Cit-PAB-MMAE primarily include:
SuO-Val-Cit-PAB-MMAE operates through a targeted delivery system where:
SuO-Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:
SuO-Val-Cit-PAB-MMAE is primarily used in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3